1,3,5-Tribromobenzene-d3

説明

1,3,5-Tribromobenzene-d3 is used as an intermediate for active pharmaceutical ingredient manufacturing. It acts as an intermediate for the preparation of 1,3,5-trimethoxytoluene . It forms molecular complexes with -and fullerenes . It also acts as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry .

Synthesis Analysis

The synthesis of 1,3,5-Tribromobenzene-d3 involves several steps. One method involves reacting phenol with ammonia in the presence of zinc chloride to obtain aniline. Then, aniline is reacted with bromine water to form 1,3,5-tribromoaniline. Finally, 1,3,5-tribromoaniline is reacted with sodium nitrite and hydrochloric acid at 273 K to form 1,3,5-tribromobenzenediazonium chloride . Another method involves a diazotization reaction using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form a diazonium salt, followed by a Sandmeyer reaction using copper (II) bromide (CuBr2) to replace the amino group with a bromine atom, resulting in the formation of 1,3,5-tribromobenzene .

Molecular Structure Analysis

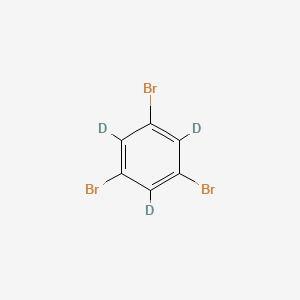

The molecular structure of 1,3,5-Tribromobenzene-d3 can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) . The molecule has a molecular weight of 314.80 g/mol .

Chemical Reactions Analysis

1,3,5-Tribromobenzene-d3 is involved in various chemical reactions. For instance, it undergoes photodissociation, a process in which a chemical compound is broken down by photons . It is also involved in the formation of molecular complexes .

Physical And Chemical Properties Analysis

1,3,5-Tribromobenzene-d3 has a density of 2.3±0.1 g/cm3, a boiling point of 269.4±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.7±3.0 kJ/mol and a flash point of 115.5±16.5 °C .

科学的研究の応用

Electronic Structure Studies

- The electronic states of the 1,3,5-tridehydrobenzene triradical, closely related to 1,3,5-Tribromobenzene-d3, have been characterized, revealing insights into its ground and excited states. This includes understanding the doublet and quartet states and their energy gaps, which are crucial for photoelectron experiments (Slipchenko & Krylov, 2003).

Rotational Dynamics

- The rotational correlation times of 1,3,5-tribromobenzene, an analog of 1,3,5-Tribromobenzene-d3, have been studied. This research provides insights into the molecular dynamics and interactions within solvents, which is important for understanding its behavior in various applications (Chen, Wang & Schwartz, 1988).

Synthesis and Chemical Reactions

- 1,3,5-Tribromobenzene has been used in the synthesis of complex organic molecules, such as TAC-101 and its analogs, through an integrated flow microreactor system. This illustrates its utility in facilitating rapid and efficient chemical synthesis (Nagaki, Imai, Kim & Yoshida, 2011).

- It also serves as a precursor in the synthesis of hyperbranched poly(arylene ether)s. This application is significant in the development of materials with specific properties like high molecular weight and thermal stability (Banerjee, Komber, Häussler & Voit, 2009).

Safety and Hazards

特性

IUPAC Name |

1,3,5-tribromo-2,4,6-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDUZLFWHVQCHY-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Br)[2H])Br)[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tribromobenzene-d3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。